molecular formula C6H12O3S B2682057 methyl 2-[(2-methoxyethyl)sulfanyl]acetate CAS No. 627902-35-6

methyl 2-[(2-methoxyethyl)sulfanyl]acetate

Cat. No.: B2682057
CAS No.: 627902-35-6
M. Wt: 164.22
InChI Key: RVVYOYXPUKCEMT-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methoxyethyl)sulfanyl]acetate (CAS: 627902-35-6) is a sulfur-containing ester with the molecular formula C₆H₁₂O₃S and a molecular weight of 164.22 g/mol . Its structure features a thioether linkage (–S–) connecting a methoxyethyl group to an acetate ester moiety. This compound is notable for its dual functional groups: the sulfide group confers nucleophilic reactivity, while the ester group enables participation in condensation or hydrolysis reactions. It is typically stored at 2–8°C to maintain stability .

Properties

IUPAC Name

methyl 2-(2-methoxyethylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-8-3-4-10-5-6(7)9-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVYOYXPUKCEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-methoxyethyl)sulfanyl]acetate typically involves the reaction of 2-methoxyethanethiol with methyl bromoacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methoxyethyl)sulfanyl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-methoxyethyl)sulfanyl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(2-methoxyethyl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its sulfanyl group can form bonds with electrophilic centers, while the ester group can undergo hydrolysis to release active metabolites .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with methyl 2-[(2-methoxyethyl)sulfanyl]acetate but differ in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
Methyl [(2-cyano-3-fluorophenyl)sulfanyl]acetate C₁₀H₈FNO₂S 237.24 Aromatic ring, cyano, fluorine Potential agrochemical intermediates
2-Methoxyethyl 2-sulfanylacetate C₅H₁₀O₃S 150.20 Isomeric arrangement of sulfide/ester Cosmetic/pharmaceutical thiol source
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.20 Phenyl, ketone Precursor in illicit drug synthesis
2-Methoxycyclohexyl [(2-methyl-2-propanyl)sulfanyl]acetate C₁₃H₂₄O₃S 260.39 Cyclohexyl, tert-butyl sulfide High lipophilicity for drug delivery
Ethyl [(4-chlorophenyl)sulfanyl]methyl-pyrimidinyl acetate C₁₉H₂₀ClNO₃S₂ 394.91 Pyrimidine, chlorine Antiviral research

Key Observations:

  • Electron-Withdrawing Groups: Compounds like methyl [(2-cyano-3-fluorophenyl)sulfanyl]acetate exhibit enhanced electrophilicity due to the cyano and fluorine substituents, making them reactive in Suzuki coupling or nucleophilic aromatic substitution .
  • Lipophilicity : The cyclohexyl and tert-butyl groups in 2-methoxycyclohexyl [(2-methyl-2-propanyl)sulfanyl]acetate increase logP values, favoring membrane permeability in drug design .
  • Steric Effects : Bulky substituents (e.g., pyrimidine in ) reduce reaction rates in ester hydrolysis compared to the smaller methoxyethyl group in the target compound .

Reactivity and Functional Group Comparisons

  • Thioether vs. Thioester : Unlike thioesters (e.g., S-(2-sulfanylidene-thiadiazolyl) benzenecarbothioate, ), the thioether in this compound is less prone to nucleophilic attack at the carbonyl carbon, enhancing stability in acidic conditions .
  • Ester Hydrolysis : The methoxyethyl sulfide group in the target compound may sterically hinder hydrolysis compared to simpler esters like methyl 2-hydroxyacetate (), which hydrolyzes rapidly under basic conditions .

Biological Activity

Methyl 2-[(2-methoxyethyl)sulfanyl]acetate is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure and Synthesis

This compound, with the chemical formula C6H12O3SC_6H_{12}O_3S, features a methoxyethyl sulfanyl group attached to a methyl acetate moiety. The synthesis typically involves the reaction of 2-methoxyethanethiol with methyl bromoacetate under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts. The reaction is generally conducted in solvents like ethanol or methanol at room temperature to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent. Below are key findings from recent research:

Antimicrobial Activity

  • Mechanism of Action : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic pathways. Its efficacy varies with different bacterial strains.
  • Case Studies :
    • In a study examining the antibacterial effects of various thiol derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, although its activity was less potent compared to other sulfanyl compounds .
    • Another investigation highlighted that derivatives with similar structures showed good activity against a range of pathogens, suggesting that modifications to the sulfanyl group can enhance efficacy .

Anti-inflammatory Properties

  • Experimental Evidence : Research indicates that compounds with similar structures possess anti-inflammatory effects. For instance, in carrageenan-induced paw edema models in rats, related sulfanyl derivatives exhibited dose-dependent reductions in inflammation .
  • Potential Applications : These findings suggest that this compound could be explored further for therapeutic applications in treating inflammatory conditions.

Data Table: Biological Activities of this compound

Biological ActivityTest Organisms/ModelsResults
AntimicrobialStaphylococcus aureusSignificant activity observed
Escherichia coliModerate activity compared to controls
Anti-inflammatoryRat paw edema modelDose-dependent reduction in inflammation

The biological effects of this compound are largely attributed to its ability to interact with thiol groups in proteins, potentially altering their function and leading to antimicrobial and anti-inflammatory responses. The ester group may undergo hydrolysis, releasing active components that interact with molecular targets within cells .

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